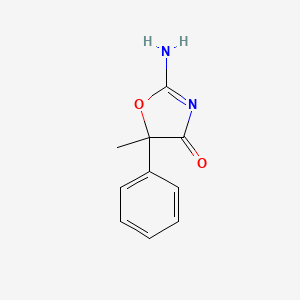

2-アミノ-5-メチル-5-フェニル-オキサゾール-4-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-5-methyl-5-phenyl-oxazol-4-one is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by a five-membered ring containing both oxygen and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.

科学的研究の応用

Chemical Synthesis

Building Block for Complex Molecules

2-Amino-5-methyl-5-phenyl-oxazol-4-one serves as a versatile building block in organic synthesis. Its oxazolone structure allows for the formation of various derivatives through cyclization and functionalization reactions. This capability is crucial for developing new compounds with tailored biological activities.

Stereoselective Synthesis

The compound has been utilized in stereoselective syntheses of amino acids and other heterocyclic scaffolds. The oxazolone framework provides a template for creating structurally diverse compounds, enhancing its utility in drug discovery and development processes .

Biological Applications

Enzyme Interaction Studies

The amino group in 2-Amino-5-methyl-5-phenyl-oxazol-4-one can form hydrogen bonds with active sites on enzymes or receptors, which may modulate their activity. This property makes the compound valuable in studying enzyme interactions and protein modifications, contributing to advancements in biochemistry and pharmacology.

Pharmacological Research

Compounds with oxazolone rings have been shown to influence cellular functions, including signaling pathways and gene expression. This suggests that 2-Amino-5-methyl-5-phenyl-oxazol-4-one could play a role in pharmacological research aimed at understanding disease mechanisms and developing therapeutic agents.

Case Study: Anticancer Potential

Research has indicated that derivatives of 2-Amino-5-methyl-5-phenyl-oxazol-4-one exhibit promising anticancer properties. For instance, a study highlighted the compound's ability to inhibit the growth of cancer cells resistant to dietary carcinogens like 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP). This finding underscores the potential of this compound in cancer therapeutics .

Case Study: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related oxazolone compounds, demonstrating significant activity against various bacterial strains. The structural similarities suggest that 2-Amino-5-methyl-5-phenyl-oxazol-4-one may also possess antimicrobial effects, warranting further exploration in this area .

Summary Table of Applications

作用機序

Target of Action

Oxazole derivatives, to which this compound belongs, are known to interact with a wide range of biological targets due to their heterocyclic nature .

Mode of Action

Oxazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions . The presence of the amino, methyl, and phenyl groups in the molecule may influence its binding affinity and selectivity towards its targets.

Biochemical Pathways

Oxazole derivatives have been reported to exhibit a wide spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s molecular structure and physicochemical properties, such as its molecular weight and lipophilicity, may influence its adme properties .

Result of Action

Oxazole derivatives are known to exhibit a variety of biological activities, suggesting that this compound may have multiple effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-5-methyl-5-phenyl-oxazol-4-one. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

生化学分析

Biochemical Properties

The nature of these interactions often depends on the substitution pattern in oxazole derivatives . For instance, the rate of the oxazolone ring-opening reaction decreases with an increase of the electron donating properties of the substituent of the phenyl ring at the C-2 position .

Cellular Effects

Oxazole derivatives have been reported to exhibit various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that oxazolones can participate in intermolecular Diels–Alder reactions . Lewis acid activation of the carbonyl group of unsaturated oxazolones can give electrophilic character to the β-carbon .

Temporal Effects in Laboratory Settings

It is known that oxazoles are stable liquids at room temperature .

Metabolic Pathways

Oxazoles are known to be involved in various biological activities, suggesting that they may interact with various enzymes or cofactors .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methyl-5-phenyl-oxazol-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-2-methyl-1-phenylpropan-1-one with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the oxazole ring.

Industrial Production Methods: Industrial production of 2-Amino-5-methyl-5-phenyl-oxazol-4-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance the reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

化学反応の分析

Types of Reactions: 2-Amino-5-methyl-5-phenyl-oxazol-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazoles.

Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include manganese dioxide and bromotrichloromethane.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted oxazoles, reduced oxazole derivatives, and other functionalized compounds.

類似化合物との比較

- 2-Amino-5-methyl-5-phenyl-oxazole

- 2-Amino-5-phenyl-oxazol-4-one

- 5-Methyl-5-phenyl-oxazol-4-one

Comparison: 2-Amino-5-methyl-5-phenyl-oxazol-4-one is unique due to the presence of both an amino group and a methyl group on the oxazole ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, the amino group enhances its reactivity in substitution reactions, while the methyl group can influence its steric and electronic properties.

生物活性

2-Amino-5-methyl-5-phenyl-oxazol-4-one is a heterocyclic compound belonging to the oxazole family, which has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 2-Amino-5-methyl-5-phenyl-oxazol-4-one features an oxazole ring with an amino group and a phenyl group, which contribute to its unique chemical reactivity and biological properties. The compound's molecular formula is C11H12N2O with a molecular weight of 188.23 g/mol.

The biological activity of 2-Amino-5-methyl-5-phenyl-oxazol-4-one is primarily attributed to its ability to interact with various biological targets through:

- Hydrogen Bonding : The amino group can form hydrogen bonds with target molecules, enhancing binding affinity.

- Hydrophobic Interactions : The phenyl group contributes to hydrophobic interactions that stabilize the compound's binding to biological targets.

- Biochemical Pathways : This compound can influence multiple biochemical pathways, including those involved in cell signaling and gene expression .

Antimicrobial Activity

Research indicates that 2-Amino-5-methyl-5-phenyl-oxazol-4-one exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Anticancer Properties

The compound has shown promising anticancer activity in several studies. It was found to inhibit the proliferation of cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression .

Case Studies

- Anticancer Study : A study evaluated the effects of 2-Amino-5-methyl-5-phenyl-oxazol-4-one on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 30 µM depending on the cell type .

- Immunosuppressive Activity : Another investigation focused on the immunosuppressive effects of oxazole derivatives, including 2-Amino-5-methyl-5-phenyl-oxazol-4-one, which inhibited phytohemagglutinin-induced proliferation of peripheral blood mononuclear cells (PBMCs) in vitro .

Pharmacokinetics

The pharmacokinetic profile of 2-Amino-5-methyl-5-phenyl-oxazol-4-one suggests favorable absorption characteristics due to its lipophilicity. However, further studies are needed to fully elucidate its metabolism and excretion pathways in vivo.

Comparative Analysis

A comparison table highlighting the biological activities of 2-Amino-5-methyl-5-phenyl-oxazol-4-one with related compounds is presented below:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Immunosuppressive Activity |

|---|---|---|---|

| 2-Amino-5-methyl-5-phenyl-oxazol-4-one | Significant | Moderate | Yes |

| 2-Amino-5-methylthiazole | Moderate | High | No |

| 3-Aminoquinazoline | High | Low | Yes |

特性

IUPAC Name |

2-amino-5-methyl-5-phenyl-1,3-oxazol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-10(7-5-3-2-4-6-7)8(13)12-9(11)14-10/h2-6H,1H3,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKKTBJVKPWZED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N=C(O1)N)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。